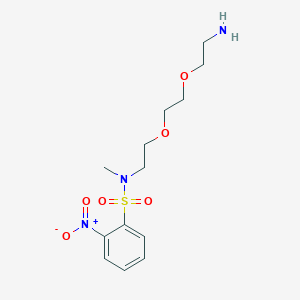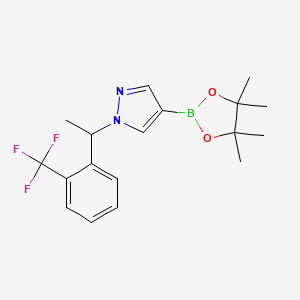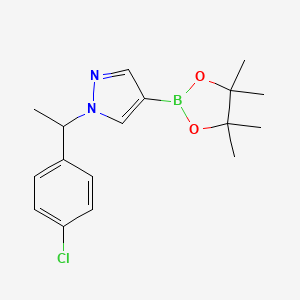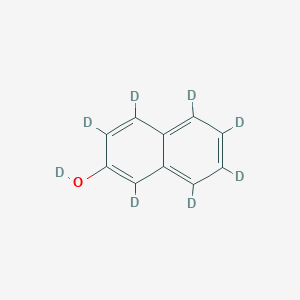
2-萘酚-D8
概述
描述
“2-Naphthol-D8” is the deuterium labeled 2-Naphthol . It is a metabolite of naphthalene, catalyzed by cytochrome P450 (CYP) isozymes (CYP 1A1, CYP 1A2, CYP 2A1, CYP 2E1, and CYP 2F2) . It has been used as an antiseptic, anthelmintic, and counter-irritant in alopecia .
Synthesis Analysis
2-Naphthol or β-naphthol is an important starting material that has drawn great attention in various organic transformations because of its attributes, such as low cost, easy to handle, and eco-friendliness . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .
Molecular Structure Analysis
The OH group of cis-1-naphthol points ≈6° out of plane, which is consistent with the inertial defect data of cis- and trans-1-naphthol . The non-planarity of cis-1-naphthol is a result of a close-contact H-atom–H-atom interaction .
Chemical Reactions Analysis
The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .
Physical And Chemical Properties Analysis
2-Naphthol, also known as β-naphthol, 2-hydroxynaphthalene with molecular formula C10H8O and melting point 122 °C, is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position .
科学研究应用
电化学氧化
2-萘酚在硼掺杂金刚石电极上的酸性介质中发生阳极氧化。此过程涉及将 2-萘酚氧化为萘氧基自由基和 1,4-萘醌。氧化反应导致 2-萘酚完全焚烧,并在高正电位下抑制电极污染 (Panizza 等人,2001)。
区域选择性芳基化反应
2-萘酚在钯催化下参与与芳基卤化物的区域选择性芳基化反应。2-萘酚与芳基溴化物的反应导致二芳基化化合物的形成,展示了其在复杂有机合成中的用途 (Satoh 等人,1998)。
分子间键合和振动
对 2-萘酚⋅H2O/D2O 体系的研究揭示了其分子间键合和振动的见解。这项研究对于理解 2-萘酚在不同化学环境中的相互作用动力学至关重要 (Schütz 等人,1993)。
沸石上的 O-烷基化
已经研究了在不同沸石上使用碳酸二甲酯和甲醇烷基化 2-萘酚。这项研究突出了在不同沸石结构中 2-萘酚烷基化的机制和效率,为催化领域做出了贡献 (Kirumakki 等人,2004)。
胶束的表面电荷研究
2-萘酚用作荧光探针来研究两性磺基甜菜碱胶束的表面电荷。这项研究提供了对这些胶束的微环境性质的见解,这对于理解生物界面很重要 (Pedro 等人,2012)。
氧化脱芳构化
2-萘酚经历氧化脱芳构化反应生成各种螺环化合物。此过程由钯 (II) 催化,涉及 C-H 官能化和环脱芳构化,展示了 2-萘酚在有机合成中的多功能性 (Gu 等人,2014)。
聚合物的酶促合成
2-萘酚用于荧光聚合物的酶促合成。氧化酶辣根过氧化物酶被用来制造具有独特性能的聚(2-萘酚),与材料科学和工程相关 (Premachandran 等人,1996)。
作用机制
安全和危害
2-Naphthol-D8 may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed or if inhaled . It is very toxic to aquatic life and will likely be mobile in the environment due to its water solubility . It is recommended to keep away from food, drink, and animal feeding stuffs, and to avoid discharge to the aquatic environment .
未来方向
属性
IUPAC Name |
1,2,3,4,5,6,8-heptadeuterio-7-deuteriooxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAZRIHNYRIHIV-GZORGGLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])O[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




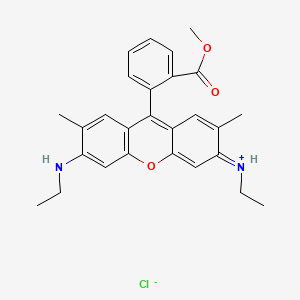
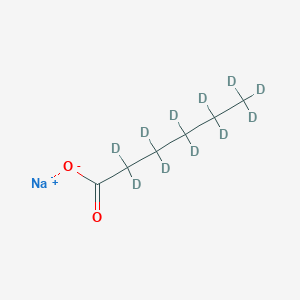


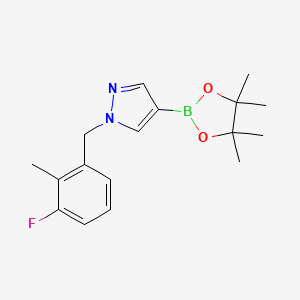
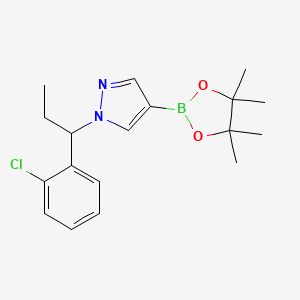
![[1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1472666.png)
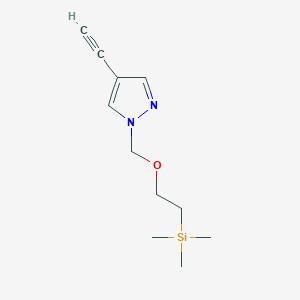
![Chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B1472668.png)
